Introduction: Unveiling the Profile of a Versatile Benzylamine Derivative
Introduction: Unveiling the Profile of a Versatile Benzylamine Derivative
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine
In the landscape of pharmaceutical research and fine chemical synthesis, benzylamine derivatives serve as foundational scaffolds for a multitude of applications, from active pharmaceutical ingredients (APIs) to specialized catalysts.[1] 4-(2-Aminoethyl)-N,N-dimethylbenzylamine is a molecule of significant interest, featuring a unique combination of a tertiary benzylic amine and a primary aliphatic amine. This dual-functionality imparts a distinct chemical personality, influencing its behavior in both biological and chemical systems.
This guide provides a comprehensive exploration of the core physicochemical properties of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine. As direct experimental data for this specific molecule is not extensively consolidated in public literature, this document adopts a predictive and methodological approach. It combines theoretical calculations, comparative analysis with structurally related compounds, and detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to fully characterize this compound and unlock its potential. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.
Section 1: Core Molecular Properties and Structural Attributes
A molecule's fundamental properties are dictated by its structure. Understanding these core attributes is the first step in predicting its behavior.
Chemical Structure:
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Systematic Name: 4-(2-Aminoethyl)-N,N-dimethylbenzylamine
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Key Features:
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A benzene ring substituted at the 1 and 4 positions.
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A tertiary amine group (-N(CH3)2) attached to the benzylic carbon.
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A primary amine group (-NH2) at the terminus of an ethyl side chain.
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Table 1: Calculated and Estimated Core Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₈N₂ | - |
| Molecular Weight | 178.27 g/mol | Calculation |
| Monoisotopic Mass | 178.146998 Da | Calculation |
| XLogP3 (Predicted) | 1.3 - 1.8 | Estimation based on similar structures[2] |
| pKa₁ (Predicted - Primary Amine) | ~9.5 - 10.5 | Comparative analysis |
| pKa₂ (Predicted - Tertiary Amine) | ~8.0 - 9.0 | Comparative analysis[3][4] |
| Polar Surface Area | 29.24 Ų | Estimation |
| Rotatable Bond Count | 4 | Estimation |
Section 2: Ionization Behavior (pKa) - The Key to Solubility and Interaction
The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters in drug development. It governs a molecule's charge state at a given pH, which directly impacts its aqueous solubility, membrane permeability, and receptor-binding interactions.[5] 4-(2-Aminoethyl)-N,N-dimethylbenzylamine possesses two basic nitrogen centers, meaning it will have two distinct pKa values corresponding to the protonation equilibria of the primary and tertiary amines.
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Causality: The primary aliphatic amine is expected to be the more basic of the two, exhibiting a higher pKa. This is because the lone pair of the tertiary benzylic amine experiences some delocalization and inductive effects from the nearby phenyl ring, slightly reducing its basicity compared to a simple aliphatic tertiary amine.
Experimental Protocol 1: pKa Determination by Potentiometric Titration
This is a high-precision, standard method for determining pKa values.[6] It relies on monitoring the pH of a solution as a titrant (acid or base) is added.
Methodology:
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Preparation: Accurately weigh approximately 10-20 mg of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2.0) using a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). This ensures both amine groups are fully protonated.
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Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Begin titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12.0).
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show two inflection points. The pH at the midpoint of each of these inflection regions corresponds to a pKa value. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.[7]
Experimental Protocol 2: pKa Determination by NMR Spectroscopy
This method is particularly useful when only small amounts of the sample are available. It works by monitoring the change in the chemical shift of protons near the ionizable center as a function of pH.[8]
Methodology:
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Sample Preparation: Prepare a series of solutions of the compound (~1-5 mg/mL) in D₂O across a range of pH (or pD) values, typically from pH 2 to 12 in ~0.5 pH unit increments. An internal chemical shift standard like tetramethylammonium iodide can be added.[8]
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pH Adjustment: Adjust the pH of each sample using dilute DCl and NaOD solutions to minimize the water peak in the resulting spectrum.[8]
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NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.
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Data Analysis: Identify a proton signal that is sensitive to the protonation state of one of the amines (e.g., the benzylic -CH₂- protons or the protons on the ethyl chain).
-
Curve Fitting: Plot the chemical shift (δ) of the chosen proton against the pH of the solution. This will generate a sigmoidal curve.[7]
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pKa Determination: The inflection point of the sigmoid corresponds to the pKa. This can be determined by fitting the data to the Henderson-Hasselbalch equation. Two separate sigmoidal curves will be observed, one for each amine group.[9]
Workflow for pKa Determination
Caption: Workflow for experimental pKa determination.
Section 3: Lipophilicity (LogP) - Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form, logP. It is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins.[11] For oral drugs, a logP of less than 5 is generally desirable.[11]
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Causality: The logP value is determined at a pH where the compound is in its neutral, un-ionized state. For a basic compound like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, this requires adjusting the aqueous phase to a pH well above both pKa values (e.g., pH > 12) to ensure the molecule is not protonated.
Experimental Protocol: LogP Determination by the Shake-Flask Method
This is the traditional and most widely recognized method for logP determination.[7]
Methodology:
-
Solvent Preparation: Use n-octanol and a buffered aqueous solution. The n-octanol should be pre-saturated with the buffer, and the buffer should be pre-saturated with n-octanol. The pH of the buffer should be adjusted to ensure the analyte is in its neutral form.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a separatory funnel (the "shake-flask").
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Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases. Then, allow the phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases. Measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[10]
Workflow for LogP Determination
Caption: Shake-flask method workflow for LogP.
Section 4: Aqueous Solubility
Aqueous solubility is a fundamental property that affects everything from formulation to bioavailability.[12] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. The presence of two ionizable amine groups suggests that the solubility of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine will be highly pH-dependent.
-
Causality: At low pH (below both pKa values), the molecule will be dually protonated, forming a salt that is expected to have high aqueous solubility. As the pH increases, the molecule will become progressively less protonated and thus less soluble, with the lowest solubility expected at a pH above the highest pKa, where the molecule is in its neutral free-base form. This lowest value is known as the intrinsic solubility.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
This method determines the equilibrium solubility, which is the most relevant value for pharmaceutical applications.[13]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, known pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12] A modified method involving heating to accelerate dissolution followed by cooling and seeding can shorten this time.[13][14]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: The measured concentration at each pH is the solubility at that pH. Plotting solubility versus pH will generate a profile that is crucial for understanding the compound's behavior in different biological compartments.
Workflow for Solubility Determination
Caption: Shake-flask method for solubility profiling.
Section 5: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of a synthesized compound.
Table 2: Predicted Spectroscopic Data for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.4 ppm: Aromatic protons (AA'BB' system, 4H).~3.5-3.7 ppm: Benzylic protons (-CH₂-N, singlet, 2H).~2.7-2.9 ppm: Methylene protons adjacent to phenyl ring (-CH₂-, triplet, 2H).~2.6-2.8 ppm: Methylene protons adjacent to NH₂ (-CH₂-, triplet, 2H).~2.2-2.4 ppm: N-methyl protons (-N(CH₃)₂, singlet, 6H).~1.5-2.5 ppm: Primary amine protons (-NH₂, broad singlet, 2H, exchangeable with D₂O). |
| ¹³C NMR | ~135-140 ppm: Quaternary aromatic carbon attached to the ethyl group.~128-130 ppm: Aromatic CH carbons.~125-128 ppm: Quaternary aromatic carbon attached to the benzylic group.~63-65 ppm: Benzylic carbon (-CH₂-N).~45-47 ppm: N-methyl carbons (-N(CH₃)₂).~40-43 ppm: Methylene carbon adjacent to NH₂.~35-38 ppm: Methylene carbon adjacent to the phenyl ring. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 178.Base Peak: m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment from benzylic cleavage.Other Fragments: m/z = 120 ([M - C₂H₄N]⁺), m/z = 91 (tropylium ion). |
| IR Spectroscopy | 3300-3400 cm⁻¹: N-H stretching (primary amine, two bands).2950-3100 cm⁻¹: C-H stretching (aromatic and aliphatic).1600-1620 cm⁻¹: N-H bending (scissoring).1450-1500 cm⁻¹: C=C stretching (aromatic ring).1100-1250 cm⁻¹: C-N stretching. |
Conclusion
4-(2-Aminoethyl)-N,N-dimethylbenzylamine presents a compelling profile for further investigation in medicinal chemistry and materials science. This guide has established a robust framework for its physicochemical characterization. By employing the detailed experimental protocols for determining pKa, logP, and aqueous solubility, researchers can generate the critical data needed to predict and understand its behavior. The predicted spectroscopic data provides a reliable reference for structure confirmation and purity assessment. This synthesis of predictive analysis and practical methodology empowers scientists to confidently advance their research and development efforts involving this versatile molecule.
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